3-Methyl-1-octadecylimidazolium chloride
Overview
Description
3-Methyl-1-octadecylimidazolium chloride is an ionic liquid with the molecular formula C22H43ClN2. It is part of the imidazolium family, which is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in various organic and inorganic compounds . These characteristics make it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-1-octadecylimidazolium chloride are mosquito larvae and water fleas . The compound has been identified as a promising larvicide against these organisms .
Mode of Action
It has been observed that the compound exhibits high toxicity to mosquito larvae and water fleas . It is likely that the compound interacts with biological targets in these organisms, leading to their death.
Biochemical Pathways
The compound’s toxic effects suggest that it likely disrupts essential biological processes in the target organisms .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability in aquatic environments.
Result of Action
The primary result of the action of this compound is the death of mosquito larvae and water fleas . The compound inhibits the survivorship, body length, and reproduction of these organisms .
Action Environment
The action of this compound is influenced by environmental factors. The compound is hard to degrade and can easily accumulate in the environment . This accumulation can lead to long-term toxicities, especially vital to estimate their potential risk . The compound’s effects can disappear in recovery tests of successive generations, suggesting that its impact may be mitigated over time .
Biochemical Analysis
Biochemical Properties
3-Methyl-1-octadecylimidazolium chloride can be used as a reaction medium for the hydrolysis of sucrose to form hydroxymethylfurfural in the presence of HCl and metal chloride catalyst . It can also act as a structure-directing agent during the preparation of organized mesoporous alumina
Cellular Effects
The exposure of this compound can inhibit the survivorship, body length, and reproduction of Moina macrocopa, a species of water flea . It exhibits a significant dose-related decrease
Temporal Effects in Laboratory Settings
Under experimental conditions, no degradation was found in the solution of this compound over a 96-hour period
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it exhibits high toxicity to Moina macrocopa
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-octadecylimidazolium chloride typically involves the alkylation of 1-methylimidazole with octadecyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or toluene under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The purification steps may include distillation, crystallization, and filtration to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-octadecylimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide, iodide, or nitrate.
Oxidation and Reduction: The imidazolium ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium bromide or silver nitrate.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: The major products are the corresponding imidazolium salts with different anions.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but may include various oxidized or reduced forms of the imidazolium ring.
Scientific Research Applications
3-Methyl-1-octadecylimidazolium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Dodecylpyridinium chloride
- 1-Hexadecyl-3-methylimidazolium methanesulfonate
Uniqueness
3-Methyl-1-octadecylimidazolium chloride stands out due to its longer alkyl chain, which enhances its hydrophobicity and ability to interact with lipid membranes. This makes it particularly effective in applications requiring strong interactions with hydrophobic environments, such as in drug delivery and antimicrobial formulations .
Properties
IUPAC Name |
1-methyl-3-octadecylimidazol-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;/h20-22H,3-19H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGSWXECDJESI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370174 | |
Record name | NSC-747269 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171058-19-8 | |
Record name | NSC-747269 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC-747269 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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